Levoglucosan-13C6

Description

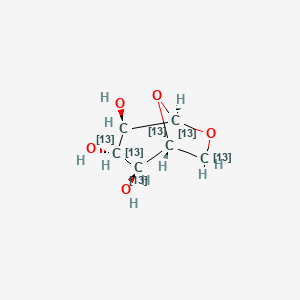

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNIBLMWSKIRAT-NPVZAWSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C@@H]2[13C@H]([13C@@H]([13C@H]([13C@H](O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Levoglucosan-13C6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Levoglucosan-13C6, a stable isotope-labeled derivative of the biomass burning tracer, levoglucosan. This document details its chemical structure, properties, synthesis, and key applications, with a focus on its use as an internal standard and tracer in analytical and metabolic studies.

Core Concepts: Introduction to this compound

Levoglucosan (1,6-anhydro-β-D-glucopyranose) is an anhydrous sugar formed from the pyrolysis of cellulose and other carbohydrates. Its presence in environmental samples is a key indicator of biomass combustion. This compound is a form of levoglucosan where all six carbon atoms are replaced with the stable isotope carbon-13 (¹³C). This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly for quantification studies using mass spectrometry, where it can be distinguished from its naturally abundant (¹²C) counterpart.

Chemical Structure and Properties

This compound retains the same bicyclic acetal structure as unlabeled levoglucosan. The carbon-13 labeling does not significantly alter its chemical properties but provides a distinct mass signature, crucial for its role as an internal standard and tracer.

Chemical Structure:

The IUPAC name for Levoglucosan is (1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol. In this compound, all carbon atoms in this structure are ¹³C.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | ¹³C₆H₁₀O₅ | [1] |

| Molecular Weight | 168.10 g/mol | [1] |

| Appearance | Colorless crystals | [2] |

| Synonyms | 1,6-Anhydro-beta-D-glucopyranose-13C6, 1,6-Anhydro-β-D-glucose (U-¹³C₆) | [1][3] |

| CAS Number | 1375293-81-4 | [3] |

Synthesis and Experimental Protocols

Gram-Scale Synthesis of this compound

A one-step protocol allows for the efficient synthesis of this compound from commercially available ¹³C-labeled glucose.[1]

Experimental Protocol: One-Step Synthesis

-

Activation of Anomeric Carbon: Commercially available ¹³C-glucose is treated with 2-chloro-1,3-dimethylimidazolinium chloride. This reagent selectively activates the anomeric carbon, facilitating the subsequent intramolecular substitution.[1]

-

Conversion to Anhydroglucose: The activated ¹³C-glucose is then smoothly converted to 1,6-anhydro-β-D-glucopyranose-¹³C₆ (this compound).[1]

-

Purification: The synthesized this compound is purified on a large scale using silica gel chromatography to achieve high purity.[1]

Application as an Internal Standard in Biomass Burning Analysis

This compound is widely used as an internal standard for the quantification of levoglucosan in environmental samples, such as airborne particulate matter, using Gas Chromatography-Mass Spectrometry (GC/MS).

Experimental Protocol: GC/MS Analysis of Levoglucosan with this compound Internal Standard

-

Sample Preparation:

-

A known amount of the particulate matter sample is collected on a filter.

-

A precise amount of this compound solution is added to the sample as an internal standard.

-

-

Extraction: The sample is extracted with a suitable solvent, such as a mixture of dichloromethane and methanol.

-

Derivatization: To increase volatility for GC analysis, the hydroxyl groups of levoglucosan and this compound are derivatized. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a pyridine solvent. This converts the hydroxyl groups to trimethylsilyl (TMS) ethers.

-

GC/MS Analysis: The derivatized extract is injected into a GC/MS system. The GC separates the components of the mixture, and the MS detects and quantifies the derivatized levoglucosan and this compound based on their specific mass-to-charge ratios (m/z). Key fragment ions for the TMS-derivatized levoglucosan are m/z 204 and 217.

-

Quantification: The concentration of levoglucosan in the original sample is determined by comparing the peak area of the analyte to the peak area of the known amount of the this compound internal standard.

Visualization of Experimental Workflows

The following diagrams illustrate the synthesis and analytical workflow for this compound.

Caption: One-step synthesis of this compound from 13C-Glucose.

Caption: Workflow for quantifying levoglucosan using this compound as an internal standard.

Broader Applications and Future Directions

Beyond its primary role as an internal standard, this compound has potential applications in metabolic tracer studies. While not a primary metabolite, its conversion to glucose in certain biological systems could be traced to understand specific metabolic pathways. Such studies would involve introducing this compound to a biological system and tracking the incorporation of the ¹³C label into downstream metabolites using techniques like mass spectrometry or NMR.

The continued use and development of stable isotope-labeled compounds like this compound are critical for advancing our understanding of environmental processes and biological systems. Its utility in providing accurate quantification of a key biomass burning tracer contributes significantly to air quality research and atmospheric chemistry. Further research may explore its use in tracing the environmental fate of biomass burning products and their impact on ecosystems.

References

- 1. Gram-scale synthesis and efficient purification of 13C-labeled levoglucosan from 13C glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Determination of biomass burning tracers in air samples by GC/MS | Semantic Scholar [semanticscholar.org]

- 3. Determination of biomass burning tracers in air samples by GC/MS | E3S Web of Conferences [e3s-conferences.org]

Synthesis and Purification of ¹³C Labeled Levoglucosan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of ¹³C labeled levoglucosan, a valuable tracer for various biomedical and metabolic studies. The methodologies outlined below are based on established principles of carbohydrate chemistry and draw from available scientific literature to present a comprehensive protocol.

Introduction

Levoglucosan (1,6-anhydro-β-D-glucopyranose) is a key product of cellulose pyrolysis and serves as a significant biomarker for biomass burning. In its isotopically labeled form, particularly with Carbon-13 (¹³C), it becomes a powerful tool in metabolic research, allowing for the tracing of glucose pathways and the study of carbohydrate metabolism in various biological systems. The synthesis of high-purity ¹³C labeled levoglucosan is therefore of critical importance to researchers in drug development and metabolic analysis.

This guide details a one-step synthesis method starting from commercially available ¹³C labeled D-glucose, followed by a robust purification protocol using silica gel chromatography.

Synthesis of ¹³C Labeled Levoglucosan

The core of the synthesis involves an intramolecular cyclization of ¹³C labeled D-glucose to form the 1,6-anhydro bridge characteristic of levoglucosan. This reaction is facilitated by the activation of the anomeric carbon.

Experimental Protocol: One-Pot Synthesis

This protocol is based on the method described by Alexander et al., which utilizes 2-chloro-1,3-dimethylimidazolinium chloride (DMC) as an activating agent for the anomeric carbon.[1][2]

Materials:

-

Uniformly labeled ¹³C D-glucose (U-¹³C₆-D-glucose)

-

2-chloro-1,3-dimethylimidazolinium chloride (DMC)

-

Anhydrous Pyridine

-

Dry Toluene

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (dried)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), dissolve U-¹³C₆-D-glucose in anhydrous pyridine.

-

Activation: Cool the solution to 0°C in an ice bath. Add 2-chloro-1,3-dimethylimidazolinium chloride (DMC) portion-wise to the stirred solution. The molar ratio of glucose to DMC is a critical parameter and should be optimized, but a ratio of 1:1.2 is a reasonable starting point.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 115-120°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/methanol (e.g., 9:1 v/v). The reaction is typically complete within 2-4 hours.

-

Quenching and Workup: After the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction. The crude product is then concentrated under reduced pressure to remove pyridine. The residue is co-evaporated with toluene to ensure complete removal of pyridine.

-

Extraction: The resulting crude product is dissolved in water and extracted with an organic solvent such as ethyl acetate to remove non-polar impurities. The aqueous layer containing the ¹³C labeled levoglucosan is then collected.

Purification of ¹³C Labeled Levoglucosan

Purification is crucial to remove unreacted starting materials, reagents, and byproducts. Silica gel chromatography is an effective method for this purpose.[1][2]

Experimental Protocol: Silica Gel Chromatography

Materials:

-

Crude ¹³C labeled levoglucosan

-

Silica gel (for column chromatography, 60 Å, 230-400 mesh)

-

Eluent: A gradient of ethyl acetate in hexane, followed by a gradient of methanol in ethyl acetate.

-

Glass chromatography column

-

Fraction collector (optional)

-

TLC plates and developing chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude ¹³C labeled levoglucosan in a minimal amount of the initial eluent or a slightly more polar solvent if necessary for solubility. Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate and then introducing methanol. For example:

-

Gradient 1: Hexane/Ethyl Acetate (from 95:5 to 50:50)

-

Gradient 2: Ethyl Acetate/Methanol (from 100:0 to 90:10)

-

-

Fraction Collection: Collect fractions of the eluate. Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing with a suitable stain (e.g., p-anisaldehyde or potassium permanganate).

-

Product Isolation: Combine the fractions containing the pure ¹³C labeled levoglucosan (as determined by TLC). Evaporate the solvent under reduced pressure to yield the purified product as a white solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of ¹³C labeled levoglucosan. The values are based on typical yields for analogous reactions and purification methods due to the lack of specific data in the primary cited literature.

| Parameter | Value | Source |

| Starting Material | ||

| ¹³C Isotopic Enrichment | > 98% | Commercially available U-¹³C₆-D-glucose |

| Synthesis | ||

| Estimated Yield | 60-70% | Based on similar syntheses of levoglucosan |

| Purification | ||

| Recovery from Column | > 90% | Typical for silica gel chromatography |

| Final Product | ||

| Purity (by NMR/MS) | > 98% | Expected after chromatographic purification |

| Final Isotopic Enrichment | > 98% | Assuming no isotopic loss during synthesis |

Table 1: Summary of Quantitative Data for the Synthesis and Purification of ¹³C Labeled Levoglucosan.

Visualization of Workflows

The following diagrams illustrate the synthesis and purification processes.

Caption: One-pot synthesis of ¹³C labeled levoglucosan from ¹³C D-glucose.

Caption: Purification workflow for ¹³C labeled levoglucosan.

Conclusion

The synthesis and purification of ¹³C labeled levoglucosan are achievable through a straightforward one-pot reaction followed by standard chromatographic techniques. While the precise yield and optimal conditions may require some empirical optimization, the protocols outlined in this guide provide a solid foundation for researchers to produce high-purity labeled levoglucosan for their advanced studies in metabolism and drug development. The use of ¹³C labeled levoglucosan as a tracer will undoubtedly continue to yield valuable insights into complex biological pathways.

References

Physical and chemical properties of Levoglucosan-13C6

Levoglucosan-13C6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, analytical methodologies, and key applications of this compound. This isotopically labeled compound serves as a critical internal standard for the quantification of levoglucosan, a significant marker for biomass burning in environmental and atmospheric studies.

Core Physical and Chemical Properties

This compound, also known as 1,6-Anhydro-β-D-glucopyranose-13C6, is the stable isotope-labeled form of levoglucosan. The uniform labeling with Carbon-13 isotopes makes it an ideal internal standard for mass spectrometry-based analytical techniques.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below. It is important to note that while some experimental data for the labeled compound is limited, many properties can be inferred from its unlabeled counterpart, levoglucosan.

| Property | Value | Source |

| Molecular Formula | ¹³C₆H₁₀O₅ | [1][2] |

| Molecular Weight | 168.10 g/mol | [1][3][4] |

| Exact Mass | 168.07295243 Da | [3] |

| CAS Number | 1375293-81-4 | [1][5] |

| Appearance | Colorless crystals / Solid | [6][7] |

| Melting Point | 182 to 184 °C (unlabeled) | [7] |

| Boiling Point | ~384 °C (unlabeled, estimated) | [7][8] |

| Solubility | DMSO: 55 mg/mL; Water: 62.3 mg/mL (unlabeled) | [6][9] |

| Chemical Purity | ≥98% | [5][10] |

| Storage Conditions | Store at room temperature, away from light and moisture. | [5][11] |

Applications in Analytical Chemistry

This compound is primarily utilized as an internal standard for the accurate quantification of levoglucosan in various environmental matrices.[1] Its application is crucial in studies monitoring air quality and identifying sources of atmospheric particulate matter, as levoglucosan is a well-established tracer for biomass combustion.[5][7]

The general workflow for using this compound as an internal standard is depicted below.

Caption: Workflow for quantification of levoglucosan using this compound.

Experimental Protocols

The use of this compound as an internal standard is central to several advanced analytical methods. Below are detailed protocols for common experimental setups.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a widely used technique for the analysis of levoglucosan. Derivatization is often required to increase the volatility of the analyte.

Methodology:

-

Sample Extraction: Filter samples are spiked with a known quantity of this compound standard solution. The analytes are then extracted from the filter matrix, typically using a solvent like methanol or a dichloromethane/methanol mixture in an ultrasonic bath.[12][13]

-

Concentration: The pooled extracts are evaporated to dryness under a gentle stream of nitrogen.

-

Derivatization: The residue is derivatized to convert the polar hydroxyl groups into more volatile silyl ethers. A common method is trimethylsilylation (TMS), where a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added, and the mixture is heated (e.g., at 70°C for 1-2 hours).[14][15]

-

GC/MS Analysis: The derivatized sample is injected into the GC/MS system.

-

Separation: A capillary column (e.g., DB-5ms) is used to separate the analytes.

-

Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Key mass fragments for TMS-derivatized levoglucosan are m/z 204 and 217, with m/z 73 often being a base ion.[14] For this compound, the corresponding labeled fragments are monitored.

-

Caption: Experimental workflow for GC/MS analysis with TMS derivatization.

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS offers an alternative that may not require derivatization, simplifying sample preparation.

Methodology:

-

Sample Extraction: Similar to the GC/MS protocol, filters are spiked with this compound and extracted with an appropriate solvent (e.g., methanol or ultrapure water).[12]

-

Filtration: The extract is filtered through a syringe filter (e.g., 0.2 µm nylon) to remove particulate matter.

-

LC/MS Analysis: The filtered extract is analyzed by LC/MS.

-

Chromatography: A carbohydrate-specific column (e.g., Benson Polymeric BP-100 Ca++) can be used. The mobile phase often includes a salt adduct, such as sodium acetate, to promote the formation of [M+Na]⁺ ions, which improves ionization efficiency in Electrospray Ionization (ESI).[12]

-

Ionization: ESI is typically used in positive ion mode.

-

Detection: Analysis is performed using Selected Ion Monitoring (SIM) of the sodium adducts. The ion monitored for levoglucosan is m/z 185 ([C₆H₁₀O₅+Na]⁺), and for this compound, it is m/z 191 ([¹³C₆H₁₀O₅+Na]⁺).[12]

-

Chemical Pathways and Logical Relationships

Levoglucosan is formed from the pyrolysis of cellulose, a major component of biomass. Its isotopologue, this compound, follows the same chemical principles and is synthesized from ¹³C-labeled glucose. This relationship makes it an ideal tracer.[7] In atmospheric chemistry, while often considered stable, recent studies suggest levoglucosan can undergo photochemical aging, which can be traced using compound-specific isotope analysis with this compound.[16][17]

The logical relationship for its use as a tracer is based on the principle of isotope dilution mass spectrometry (IDMS).

Caption: Formation pathway and its application logic in isotope dilution analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1,6-Anhydro-beta-d-glucose (Levoglucosan) (U-13C6,98%) [lgcstandards.com]

- 3. 1,6-Anhydro-beta-D-glucopyranose-13C6 | C6H10O5 | CID 90472759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,6-Anhydro-beta-d-glucose (Levoglucosan) (U-13C6,98%) [lgcstandards.com]

- 5. 1,6-Anhydro-β-D-glucose (levoglucosan) (¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-4748-0.1 [isotope.com]

- 6. Levoglucosan | C6H10O5 | CID 2724705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Levoglucosan - Wikipedia [en.wikipedia.org]

- 8. levoglucosan, 498-07-7 [thegoodscentscompany.com]

- 9. Levoglucosan | Endogenous Metabolite | TargetMol [targetmol.com]

- 10. 1,6-Anhydro-β-D-glucose (levoglucosan) (¹³Câ, 98%) 100 µg/mL in DMSO - Cambridge Isotope Laboratories, CLM-4748-1.2 [isotope.com]

- 11. 1,6-Anhydro-β-D-glucose (levoglucosan) (U-¹³Câ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 12. amt.copernicus.org [amt.copernicus.org]

- 13. researchgate.net [researchgate.net]

- 14. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. aminer.cn [aminer.cn]

Commercial availability and suppliers of Levoglucosan-13C6

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the commercial availability, suppliers, and technical applications of Levoglucosan-13C6. This isotopically labeled anhydrosugar serves as a critical internal standard and tracer in various analytical studies, particularly in environmental and biomass combustion research.

Commercial Availability and Suppliers

This compound is commercially available from several specialized chemical suppliers. The compound, fully labeled with Carbon-13 isotopes (U-13C6), is typically offered with a high degree of chemical and isotopic purity. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Number | Formulation | Chemical Purity | Isotopic Enrichment | Unit Size |

| Cambridge Isotope Laboratories, Inc. (CIL) | CLM-4748-PK | Neat Solid | 98% | 98% (U-¹³C₆) | Not Specified |

| Cambridge Isotope Laboratories, Inc. (CIL) | CLM-4748-0.1 | Neat Solid | 98% | 98% (U-¹³C₆) | 0.1 g |

| Cambridge Isotope Laboratories, Inc. (CIL) | CLM-4748-1.2 | 100 µg/mL in DMSO | 98% | 98% (U-¹³C₆) | 1.2 mL |

| MedchemExpress | HY-139391S | Solid | 98.05% | Not Specified | 1 mg, 5 mg |

| Eurisotop (a subsidiary of CIL) | CLM-4748-0.1 | Neat Solid | 98% | 98% (U-¹³C₆) | 0.1 g |

| Eurisotop (a subsidiary of CIL) | CLM-4748-PK | Neat Solid | 98% | 98% (U-¹³C₆) | 1 g |

Synthesis and Purification

While commercially available, gram-scale synthesis of 13C-labeled levoglucosan from 13C glucose has been reported. A one-step protocol utilizes 2-chloro-1,3-dimethylimidazolinium chloride to selectively activate the anomeric carbon, facilitating its conversion to the anhydroglucose.[1] Large-scale purification is effectively achieved through chromatography on silica gel.[1]

Applications in Research

This compound is primarily utilized as an internal standard for the quantification of levoglucosan in environmental samples by isotope dilution mass spectrometry. Levoglucosan is a well-established molecular marker for biomass burning.[2] The use of a stable isotope-labeled internal standard like this compound allows for accurate quantification by correcting for matrix effects and variations in instrument response.[3] It is also employed as a tracer to study the chemical pathways and degradation of biomass burning products in the atmosphere.[3][4]

Experimental Protocols

A key application of this compound is in gas chromatography/mass spectrometry (GC/MS) analysis. Due to the high polarity of levoglucosan, derivatization is necessary prior to GC analysis. A widely used method involves a two-step derivatization with methylboronic acid (MBA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Detailed Derivatization Protocol for GC/MS Analysis[5][6][7]

This protocol is optimized for the analysis of levoglucosan using a stable isotope-labeled internal standard.

Materials:

-

This compound (as internal standard)

-

Sample containing levoglucosan

-

Methylboronic acid (MBA)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine

-

Anhydrous solvents (e.g., hexane, dichloromethane)

-

GC vials

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the sample into a GC vial.

-

Internal Standard Spiking: Add a known amount of this compound solution to the sample.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

First Derivatization (Methylboronic Acid):

-

Add a solution of methylboronic acid in pyridine to the dried sample.

-

Heat the vial at 70°C for 60 minutes. This reaction forms a cyclic boronate ester with the cis-diols of levoglucosan.

-

-

Second Derivatization (MSTFA):

-

After cooling, add MSTFA to the reaction mixture.

-

Heat the vial at 70°C for 120 minutes. MSTFA derivatizes the remaining hydroxyl group.

-

-

Analysis: The resulting solution containing the derivatized levoglucosan and this compound can be directly injected into the GC/MS system.

Optimized Reaction Conditions:

-

Reaction Temperature: 70°C for both derivatization steps.[5][6][7]

-

Reaction Time: 60 minutes for MBA and 120 minutes for MSTFA.[5][6][7]

-

Molar Ratio: The recommended molar ratio of levoglucosan to MBA to MSTFA is approximately 1:1:100 to 1:1:120.[5][6][7]

-

Solvent Ratio: The optimal volume ratio of MSTFA to pyridine is between 1:3 and 1:4.[5][6][7]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analysis of levoglucosan in a sample using this compound as an internal standard with GC/MS.

Logical Relationship in Isotope Dilution

The core principle of using this compound for quantification is isotope dilution. The diagram below illustrates the logical relationship.

References

- 1. Gram-scale synthesis and efficient purification of 13C-labeled levoglucosan from 13C glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,6-Anhydro-β-D-glucose (levoglucosan) (¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-4748-0.1 [isotope.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Derivatization of Levoglucosan for Compound-Specific δ 13C Analysis by Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Derivatization of Levoglucosan for Compound-Specific δ13C Analysis by Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Levoglucosan-13C6 as a Tracer for Biomass Burning: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Levoglucosan-13C6 as an isotopic tracer for the accurate quantification of levoglucosan, a key molecular marker for biomass burning. This document details the underlying principles, experimental methodologies, and data interpretation, serving as a valuable resource for researchers in atmospheric science, environmental chemistry, and related fields.

Introduction: The Significance of Levoglucosan as a Biomass Burning Tracer

Biomass burning, encompassing events from wildfires to residential wood combustion, is a major source of atmospheric aerosols that impact air quality, climate, and human health.[1][2] Accurate source apportionment of these aerosols is critical for developing effective mitigation strategies. Levoglucosan (1,6-anhydro-β-D-glucopyranose) has emerged as a robust and widely used molecular tracer for biomass burning.[1][2] Its specificity arises from its formation through the pyrolysis of cellulose and hemicellulose at temperatures above 300°C, making it a unique indicator of vegetative combustion.[2]

However, the quantification of levoglucosan in complex environmental matrices can be challenging due to potential sample loss during collection, extraction, and analysis. The use of an isotopically labeled internal standard, such as this compound, is crucial for achieving high accuracy and precision through the isotope dilution method.[3] this compound, with its six carbon atoms replaced by the stable isotope ¹³C, is chemically identical to the native levoglucosan but can be distinguished by its higher mass in mass spectrometry.[3][4] This allows for the correction of any analyte loss during the analytical procedure, ensuring reliable quantification.

Chemical Pathways and Logical Relationships

Formation of Levoglucosan from Cellulose

Levoglucosan is formed during the pyrolysis of cellulose through a series of reactions involving the cleavage of glycosidic bonds and intramolecular rearrangement.[3][5] The process is initiated by the thermal activation of the cellulose polymer, leading to the formation of an intermediate that subsequently rearranges to yield the stable anhydro sugar structure of levoglucosan.

References

The Gold Standard of Quantification: An In-depth Technical Guide to Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development, clinical research, and environmental analysis, the demand for precise and accurate quantification of target analytes is paramount. This technical guide provides a comprehensive overview of isotope-labeled internal standards (ILIS), widely regarded as the gold standard for quantitative analysis, especially when coupled with mass spectrometry. We will delve into the core principles, comparative performance, detailed experimental protocols, and visual representations of workflows and pathways integral to the application of these powerful analytical tools.

The Core Principle: Isotope Dilution Mass Spectrometry

Isotope-labeled internal standards are analogues of an analyte of interest where one or more atoms have been substituted with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] The fundamental principle behind their use is isotope dilution, a method of quantitative analysis where a known amount of an isotopically distinct standard is added to a sample.[2] Because the ILIS is chemically identical to the analyte, it exhibits nearly identical behavior throughout the entire analytical process, including extraction, derivatization, chromatography, and ionization.[3] Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the ILIS.[4] By measuring the ratio of the signal from the native analyte to that of the isotope-labeled standard using a mass spectrometer, one can accurately determine the concentration of the analyte, effectively correcting for variations in sample recovery and matrix effects.[5]

Data Presentation: The Quantitative Advantage of Isotope-Labeled Internal Standards

The superiority of isotope-labeled internal standards over other methods, such as the use of structural analogues or external standards, is evident in the improved accuracy and precision of analytical measurements. The following tables summarize quantitative data from various studies, highlighting the performance of ILIS in key analytical parameters.

Table 1: Comparison of Method Validation Parameters for the Quantification of Everolimus Using a Deuterated Internal Standard (Everolimus-d4) versus a Structural Analog (32-desmethoxyrapamycin). [6][7]

| Parameter | Method with Everolimus-d4 (ILIS) | Method with 32-desmethoxyrapamycin (Analog IS) |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |

| Linearity (Correlation Coefficient, r) | > 0.99 | > 0.98 |

| Accuracy (% Recovery at LLOQ) | 98.3% - 108.1% | 98.3% - 108.1% |

| Precision (Total Coefficient of Variation, %CV) | 4.3% - 7.2% | 4.3% - 7.2% |

| Comparison with Independent LC-MS/MS Method (Slope) | 0.95 | 0.83 |

This data indicates that while both internal standards provide acceptable performance, the deuterated internal standard demonstrates a slope closer to 1 when compared to an independent method, suggesting a more accurate quantification.[6][7]

Table 2: Analyte Recovery and Matrix Effect for Lapatinib Using a Stable Isotope-Labeled Internal Standard (Lapatinib-d3) versus a Non-Isotope-Labeled Internal Standard (Zileuton). [8]

| Parameter | Lapatinib (Analyte) | Lapatinib-d3 (ILIS) | Zileuton (Analog IS) |

| Recovery (%) | |||

| Pooled Plasma | 65.4 ± 4.2 | 67.1 ± 3.9 | 85.2 ± 5.1 |

| Individual Donor 1 | 58.2 | 59.5 | 82.1 |

| Individual Donor 2 | 70.1 | 71.3 | 86.5 |

| Matrix Effect (%) | |||

| Pooled Plasma | 98.7 ± 5.6 | 101.2 ± 4.8 | 105.4 ± 6.3 |

| Individual Donor 1 | 95.3 | 96.8 | 108.9 |

| Individual Donor 2 | 102.5 | 103.1 | 102.7 |

These results demonstrate that the recovery of the stable isotope-labeled internal standard more closely tracks the recovery of the analyte across different plasma sources compared to the analog internal standard.[8] Both internal standards effectively compensated for matrix effects in this particular study.[8]

Experimental Protocols: Methodologies for Key Applications

The application of isotope-labeled internal standards is widespread. Below are detailed protocols for two common applications: the quantification of a small molecule drug in plasma and quantitative proteomics using Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

Quantification of a Small Molecule Drug in Plasma by LC-MS/MS

This protocol provides a general procedure for the quantitative analysis of a small molecule drug in a biological matrix, such as plasma, using an isotope-labeled internal standard.

1. Materials and Reagents:

-

Analyte of interest

-

Isotope-labeled internal standard (e.g., deuterated or ¹³C-labeled)

-

Blank biological matrix (e.g., human plasma)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

-

Solid Phase Extraction (SPE) cartridges (if required)

2. Preparation of Standards and Quality Control (QC) Samples:

-

Prepare stock solutions of the analyte and the ILIS in a suitable organic solvent (e.g., methanol).

-

Prepare calibration standards by spiking known concentrations of the analyte stock solution into the blank biological matrix.

-

Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add a fixed volume of the ILIS working solution (e.g., 10 µL of 1 µg/mL ILIS in methanol).

-

Vortex mix for 10 seconds.

-

Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

-

Vortex mix vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50:50 water:acetonitrile with 0.1% formic acid).

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve chromatographic separation of the analyte and ILIS from matrix components.

-

Flow Rate: e.g., 0.4 mL/min.

-

Injection Volume: e.g., 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Optimize MRM transitions (precursor ion → product ion) and collision energies for both the analyte and the ILIS.

-

5. Data Analysis:

-

Integrate the peak areas of the analyte and the ILIS for all samples, standards, and QCs.

-

Calculate the peak area ratio (analyte peak area / ILIS peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Quantitative Proteomics using SILAC

This protocol outlines the key steps for a typical SILAC experiment for relative protein quantification.

1. Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

One population is grown in "light" medium containing the natural abundance of essential amino acids (e.g., L-arginine and L-lysine).

-

The second population is grown in "heavy" medium where the essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-arginine and ²H₄-L-lysine).

-

Culture the cells for at least five cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.

2. Experimental Treatment:

-

Apply the experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation). The other population serves as the control.

3. Sample Harvesting and Lysis:

-

Harvest both the "light" and "heavy" cell populations.

-

Combine the cell pellets in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

4. Protein Digestion:

-

Quantify the total protein concentration of the cell lysate.

-

Reduce disulfide bonds using dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.

-

Digest the proteins into peptides using a protease, typically trypsin, overnight at 37°C.

5. Peptide Fractionation and Desalting:

-

Fractionate the peptide mixture using techniques such as strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

-

Desalt the peptide fractions using a C18 StageTip or a similar desalting column.

6. LC-MS/MS Analysis:

-

Analyze the peptide fractions by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).

-

The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.

7. Data Analysis:

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the intensity ratio of the "heavy" to "light" peptide pairs.

-

This ratio directly reflects the relative abundance of the corresponding protein in the two cell populations.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental workflows is crucial for understanding and communicating scientific concepts. The following diagrams are generated using Graphviz (DOT language) to illustrate key processes.

Caption: A typical bioanalytical workflow using an isotope-labeled internal standard.

Caption: Experimental workflow for quantitative proteomics using SILAC.

Caption: A simplified signaling pathway of drug metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Levoglucosan-13C6: A Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth overview of Levoglucosan-13C6, a critical analytical tool for researchers, scientists, and professionals in drug development and environmental science. This document outlines its chemical properties, applications, and detailed experimental protocols for its use.

Core Properties of this compound

This compound is the isotopically labeled form of levoglucosan, an anhydrous sugar formed from the pyrolysis of cellulose and other carbohydrates.[1] Due to its origin, levoglucosan is a key tracer for biomass burning in atmospheric studies.[1] The 13C labeled version serves as an invaluable internal standard for the accurate quantification of levoglucosan in various matrices.[2][3]

Below is a summary of the key quantitative data for this compound:

| Property | Value | Source |

| CAS Number | 1375293-81-4 | MedchemExpress.com[2], lgcstandards.com |

| Molecular Weight | 168.10 g/mol | MedchemExpress.com[2], lgcstandards.com |

| Molecular Formula | ¹³C₆H₁₀O₅ | MedchemExpress.com[2] |

| Purity | Typically ≥98% | lgcstandards.com |

Experimental Protocol: Quantification of Levoglucosan using this compound

The primary application of this compound is as an internal standard in chromatographic methods for the quantification of levoglucosan.[2] The following is a generalized experimental protocol based on common practices in the field.

Objective: To accurately quantify the concentration of levoglucosan in a given sample (e.g., aerosol filter, biological matrix) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

Materials:

-

Sample containing levoglucosan

-

This compound (internal standard)

-

Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + TMCS)

-

Anhydrous pyridine

-

Organic solvents (e.g., ethyl acetate, methanol, dichloromethane)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Extract levoglucosan from the sample matrix using an appropriate solvent system. Common methods include sonication or accelerated solvent extraction.

-

Concentrate the extract to a known volume.

-

-

Internal Standard Spiking:

-

Add a precise and known amount of this compound solution to the sample extract.

-

-

Derivatization:

-

Evaporate the solvent from the extract under a gentle stream of nitrogen.

-

Add a derivatization agent, such as BSTFA with 1% TMCS, and anhydrous pyridine to the dried extract.[3]

-

Heat the mixture (e.g., at 70°C for 1-2 hours) to convert the hydroxyl groups of levoglucosan and this compound into their trimethylsilyl (TMS) ethers.[4][5] This step is crucial to increase the volatility and thermal stability of the analytes for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The GC separates the derivatized levoglucosan and this compound.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions for both the analyte and the internal standard.

-

-

Quantification:

-

A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of levoglucosan and a constant concentration of this compound.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

-

The concentration of levoglucosan in the sample is determined by comparing the analyte-to-internal standard peak area ratio from the sample to the calibration curve.

-

Experimental Workflow for Levoglucosan Quantification

References

- 1. Levoglucosan - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Derivatization of Levoglucosan for Compound-Specific δ13C Analysis by Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Derivatization of Levoglucosan for Compound-Specific δ 13C Analysis by Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Levoglucosan-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental applications of Levoglucosan-13C6. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this isotopically labeled compound.

Chemical and Physical Properties

This compound is the isotopically labeled form of Levoglucosan, an organic compound formed during the pyrolysis of carbohydrates like cellulose.[1] It is widely used as a tracer for biomass burning in environmental studies.[1] The inclusion of six carbon-13 atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.

| Property | Value | Reference |

| Molecular Formula | ¹³C₆H₁₀O₅ | [2] |

| Molecular Weight | 168.10 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 182-184 °C (unlabeled) | [4] |

| Solubility | Soluble in water and ethanol. | [4] |

| Storage Temperature | Room temperature, away from light and moisture. | [5] |

Safety Data Sheet (SDS) Summary

The following tables summarize the key safety information for this compound. This information is derived from the Safety Data Sheet provided by Cambridge Isotope Laboratories.[5]

Hazard Identification

| Hazard Class | Classification |

| GHS Classification | Not classified as hazardous |

| Potential Health Effects | To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. May be harmful if inhaled, absorbed through the skin, or swallowed. May cause eye, skin, and respiratory tract irritation. |

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Flush eyes with water as a precaution. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Handling and Storage

| Aspect | Recommendation |

| Safe Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation. Provide appropriate exhaust ventilation where dust is formed. |

| Storage | Store at room temperature away from light and moisture. Keep in a suitable, closed container. |

Personal Protective Equipment (PPE)

| Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Protective gloves and clothing. |

| Respiratory Protection | Use a NIOSH/CEN approved respirator when appropriate. |

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Special Hazards | Not available. |

| Protective Equipment | Wear self-contained breathing apparatus and full protective gear. |

Accidental Release Measures

| Aspect | Recommendation |

| Personal Precautions | Avoid dust formation. Avoid breathing vapors, mist, or gas. |

| Environmental Precautions | Do not let the product enter drains. |

| Containment and Cleaning | Sweep up and shovel. Keep in suitable, closed containers for disposal. |

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical chemistry for the quantification of levoglucosan in various matrices, particularly in environmental samples to trace biomass burning.

Quantification of Levoglucosan in Ambient Aerosol Filter Samples

This protocol describes a common method for analyzing levoglucosan in aerosol samples using liquid chromatography-mass spectrometry (LC-MS).

Methodology:

-

Sample Preparation:

-

Filter punches (4.5 cm²) are spiked with a known amount of this compound as an internal standard.

-

The filter is extracted three times with methanol in an ultrasonic bath for 30 minutes for each extraction.

-

The extracts are combined and evaporated to dryness.

-

The residue is reconstituted in 1 mL of methanol, vortexed, and filtered through a nylon syringe filter (0.2 µm).[5]

-

-

LC-MS Analysis:

-

The analysis is performed using a liquid chromatography system coupled with an electrospray ionization mass spectrometer (LC-ESI-MS) in positive ionization mode.[5]

-

A mobile phase containing sodium acetate (2 mM) is used to promote the formation of sodium adducts of levoglucosan and its labeled counterpart.[5]

-

A Benson Polymeric BP-100 Ca++ Carbohydrate Column is used for chromatographic separation with a gradient of 10mM sodium acetate and methanol.[5]

-

-

Quantification:

-

Selected Ion Monitoring (SIM) is used to detect the sodium adducts.

-

The ion monitored for levoglucosan is m/z 185, and for this compound is m/z 191.[5]

-

The concentration of levoglucosan in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Synthesis of 13C-Labeled Levoglucosan

A gram-scale synthesis of 13C-labeled levoglucosan can be achieved in a single step from commercially available 13C glucose.

Methodology:

-

Activation: 2-chloro-1,3-dimethylimidazolinium chloride is used to selectively activate the anomeric carbon of the 13C-labeled glucose for substitution reactions.[4]

-

Conversion: The activated labeled glucose is then smoothly converted to the anhydroglucose (this compound).[4]

-

Purification: The product is purified on a large scale using chromatography on silica gel.[4]

Logical Relationships in Analytical Applications

The primary application of this compound is as an internal standard to ensure the accuracy and precision of analytical measurements. The following diagram illustrates the logical relationship between the analyte, the internal standard, and the final quantified result in a typical mass spectrometry-based assay.

References

- 1. Levoglucosan - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Levoglucosan and Its Isomers as Markers and Biomarkers of Exposure to Wood Burning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gram-scale synthesis and efficient purification of 13C-labeled levoglucosan from 13C glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. amt.copernicus.org [amt.copernicus.org]

Methodological & Application

Quantitative Analysis of Levoglucosan in Environmental Matrices using Isotope Dilution LC-MS/MS with Levoglucosan-13C6

Application Note

Introduction

Levoglucosan, a primary product of cellulose pyrolysis, is a key molecular tracer for biomass burning in environmental studies. Its quantification in various matrices such as atmospheric aerosols, soil, sediment, and ice cores provides valuable insights into air quality, climate change, and historical fire events. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Levoglucosan, employing a stable isotope-labeled internal standard, Levoglucosan-13C6, for accurate and precise measurements through isotope dilution.

The use of this compound is critical for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high-quality data.[1] This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of the highly polar Levoglucosan, coupled with tandem mass spectrometry for selective and sensitive detection. Both negative and positive electrospray ionization (ESI) modes are presented to provide flexibility for different laboratory setups and potential matrix interferences.

Experimental Protocols

Materials and Reagents

-

Levoglucosan (≥99% purity)

-

This compound (≥98% purity, all six carbon atoms labeled)

-

LC-MS grade Water

-

LC-MS grade Acetonitrile

-

LC-MS grade Methanol

-

Ammonium hydroxide (for negative ion mode mobile phase)

-

Sodium formate (optional, for enhancing positive ion mode sensitivity)

-

0.22 µm syringe filters (PTFE or other suitable material)

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Levoglucosan and this compound in methanol to prepare individual primary stock solutions.

-

Intermediate Stock Solutions (10 µg/mL): Prepare intermediate stock solutions by diluting the primary stocks with methanol.

-

Working Internal Standard Solution (100 ng/mL): Dilute the this compound intermediate stock solution with the initial mobile phase composition to prepare the working internal standard solution.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the Levoglucosan intermediate stock solution into the initial mobile phase, to cover the desired concentration range (e.g., 0.1 - 100 ng/mL). Add a constant amount of the working internal standard solution to each calibration standard.

Sample Preparation (Aqueous Extraction from Solid Matrices)

This protocol is a general guideline for solid environmental samples like soil, sediment, or filtered aerosol particles.

-

Accurately weigh a representative portion of the homogenized sample (e.g., 0.1 - 1 g) into a clean centrifuge tube.

-

Add a known volume of the working this compound internal standard solution.

-

Add 10 mL of LC-MS grade water (or a methanol/water mixture).

-

Vortex the sample for 1 minute.

-

Place the sample in an ultrasonic bath for 30 minutes.

-

Centrifuge the sample at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Method

4.1. Liquid Chromatography (HILIC)

-

Column: A HILIC column, such as a pentahydroxysilica column (e.g., 150 mm x 2.1 mm, 1.7 µm) or an amide-based column, is recommended for good retention and separation of Levoglucosan.[2]

-

Mobile Phase A: 5 mM Ammonium hydroxide in Water (for negative ion mode) OR Water with 0.1% formic acid (for positive ion mode).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar analyte.

-

0.0 min: 95% B

-

5.0 min: 50% B

-

5.1 min: 95% B

-

8.0 min: 95% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

4.2. Mass Spectrometry

The analysis can be performed in either negative or positive ESI mode.

4.2.1. Negative Ion Mode (ESI-)

This mode is commonly used and offers good sensitivity.

-

Ion Source: Electrospray Ionization (ESI), Negative mode.

-

Capillary Voltage: -3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Gas Flows: Optimize based on instrument manufacturer's recommendations.

4.2.2. Positive Ion Mode (ESI+) with Sodium Adduct Formation

Formation of the sodium adduct, [M+Na]+, has been shown to significantly enhance the ionization efficiency and sensitivity for Levoglucosan.[3] This can be achieved by either having sufficient sodium present in the sample/mobile phase or through post-column infusion of a sodium-containing solution.

-

Ion Source: Electrospray Ionization (ESI), Positive mode.

-

Capillary Voltage: +3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Gas Flows: Optimize based on instrument manufacturer's recommendations.

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS method.

Table 1: MRM Transitions and Optimized MS Parameters

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Levoglucosan | ESI- | 161.1 | 101.1 (Quantifier) | 100 | Optimize for max signal |

| 161.1 | 113.1 (Qualifier) | 100 | Optimize for max signal | ||

| This compound | ESI- | 167.1 | 105.1 (Quantifier)[4] | 100 | Optimize for max signal |

| 167.1 | 118.1 (Qualifier)[4] | 100 | Optimize for max signal | ||

| Levoglucosan | ESI+ | 185.1 ([M+Na]+) | 125.1 (Quantifier)[3] | 100 | Optimize for max signal |

| 185.1 ([M+Na]+) | 185.1 (Qualifier)[3] | 100 | Optimize for max signal | ||

| This compound | ESI+ | 191.1 ([M+Na]+) | 131.1 (Quantifier) | 100 | Optimize for max signal |

| 191.1 ([M+Na]+) | 191.1 (Qualifier) | 100 | Optimize for max signal |

Note: Collision energies are instrument-dependent and should be optimized for each transition to achieve the maximum signal intensity.

Table 2: Method Performance Characteristics

| Parameter | Typical Value |

| Retention Time | 2.5 - 4.0 min (dependent on HILIC column and gradient) |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 - 0.1 ng/mL[3] |

| Limit of Quantification (LOQ) | 0.15 - 0.3 ng/mL[3] |

| Internal Standard Recovery | 45 - 70%[5] |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Mandatory Visualizations

Caption: Experimental workflow for the analysis of Levoglucosan.

Caption: Logic of using an internal standard for accurate quantification.

References

- 1. byrd.osu.edu [byrd.osu.edu]

- 2. Validation of a HILIC/ESI-MS/MS method for the wood burning marker levoglucosan and its isomers in airborne particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly sensitive ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry detection method for levoglucosan based on Na+ enhancing its ionization efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. researchgate.net [researchgate.net]

Application Note and Protocol: Quantification of Levoglucosan in Aerosol Samples Using Levoglucosan-13C6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levoglucosan (1,6-anhydro-β-D-glucopyranose) is a crucial molecular tracer for biomass burning events in atmospheric aerosol research.[1][2] Its detection and accurate quantification in particulate matter (PM) samples are essential for source apportionment studies and for understanding the impact of biomass combustion on air quality and climate. This document provides a detailed protocol for the analysis of levoglucosan in aerosol samples collected on filter media, employing a robust analytical methodology based on gas chromatography-mass spectrometry (GC-MS) with the use of a stable isotope-labeled internal standard, Levoglucosan-13C6. The use of an internal standard that closely mimics the chemical behavior of the analyte throughout sample preparation and analysis is critical for correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision.

Principle

This method involves the extraction of levoglucosan and the spiked this compound internal standard from aerosol-laden filters. The hydroxyl groups of both the native levoglucosan and the internal standard are then derivatized to form more volatile trimethylsilyl (TMS) ethers. These derivatives are subsequently separated and quantified by GC-MS. Quantification is achieved by comparing the peak area of the native levoglucosan to that of the known concentration of the this compound internal standard.

Experimental Protocols

Materials and Reagents

-

Standards: Levoglucosan (analytical standard), this compound (internal standard)

-

Solvents: Acetonitrile (carbonyl-free), Dichloromethane, Methanol, Ethyl Acetate, Pyridine (anhydrous)

-

Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or a similar silylating agent like Tri-SIL.[3]

-

Gases: Helium or Hydrogen (carrier gas, high purity), Nitrogen (for evaporation)

-

Labware: Volumetric flasks, pipettes, 15 mL centrifuge tubes, autosampler vials with inserts, syringe filters (0.2 µm PTFE). All glassware should be thoroughly cleaned, rinsed with deionized water, and baked at 450°C for at least 8 hours to remove organic contaminants.[4]

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Levoglucosan and this compound in acetonitrile to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of mixed working standard solutions containing a fixed concentration of this compound and varying concentrations of native levoglucosan (e.g., 0.05 to 50 µg/mL) by diluting the primary stock solutions with acetonitrile. These will be used to generate the calibration curve.

-

Internal Standard Spiking Solution: Prepare a solution of this compound at a concentration appropriate for spiking into the samples before extraction.

Sample Preparation

-

Filter Handling: Using clean forceps, carefully remove the filter sample (e.g., PM2.5 on a Teflon filter) from its holder. For filter punches, a specific area (e.g., 1.0 cm²) is taken.[5]

-

Spiking: Place the filter or filter punch into a 15 mL centrifuge tube. Spike the filter with a known volume of the this compound internal standard solution.

-

Extraction: Add a suitable volume of extraction solvent (e.g., 2 mL of acetonitrile).[6] Perform ultrasonic extraction for 60 minutes in a bath maintained at a controlled temperature (e.g., 40°C).[6] Alternative extraction methods like pressurized fluid extraction (PFE) or Soxhlet extraction can also be employed.[7]

-

Filtration and Concentration: After extraction, filter the extract using a 0.2 µm PTFE syringe filter into a clean vial.[6] The extract can then be concentrated under a gentle stream of nitrogen if necessary.

-

Derivatization: Transfer an aliquot (e.g., 100 µL) of the sample extract and each working standard into autosampler vials.[6] Add the derivatizing reagent. For instance, add 20 µL of pyridine followed by 20 µL of a silylating reagent.[6] Seal the vials and heat at 70°C for 60 minutes to ensure complete derivatization.[6][8] The samples should be analyzed by GC-MS shortly after derivatization, typically within 24 hours.[6]

GC-MS Analysis

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent.

-

Injection: 1-2 µL in splitless mode.

-

Oven Temperature Program: An example program could be: initial temperature of 60°C, hold for 2 minutes, ramp to 188°C at 5°C/min, hold for 1 minute, then ramp to 325°C at 30°C/min, and hold for 5 minutes.[9] This program should be optimized for the specific instrument and column.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Impact (EI) at 70 eV.[9]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Ions to Monitor: The specific m/z values for the TMS derivatives of levoglucosan and this compound should be determined by analyzing the standards. Common ions for derivatized levoglucosan are m/z 204 and 217.[9] For this compound, the corresponding ions will be shifted by +6 Da.

-

Data Presentation

Quantitative Method Performance

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | [9] |

| Reproducibility (RSD) | 2-9% | [8][10][11] |

| Limit of Detection (LOD) | ~0.1 µg/mL | [11] |

| Recovery | 69 ± 6% to >80% | [11][12] |

Example Levoglucosan Concentrations in Ambient Aerosols

| Location | Sample Type | Levoglucosan Concentration (µg/m³) | Reference |

| Rondônia, Brazil (dry season) | Fine Aerosols (<2.5 µm) | 2.15 (average) | [8][10] |

| Gent, Belgium (winter) | Total Aerosols | 0.56 (average) | [8][10] |

| Alpine Zones, Italy | PM10 | 0.06 to 230 | [12] |

| Helsinki, Finland (winter) | Ambient Particles | 0.083 (average), 1.4 (peak) | [13] |

Visualizations

Experimental Workflow

Caption: Workflow for Levoglucosan analysis.

Logical Relationship of Components

Caption: Component roles in the analytical method.

References

- 1. Detection and quantification of levoglucosan in atmospheric aerosols: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. amt.copernicus.org [amt.copernicus.org]

- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Improved method for quantifying levoglucosan and related monosaccharide anhydrides in atmospheric aerosols and application to samples from urban and tropical locations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GC-MS determination of levoglucosan in atmospheric particulate matter collected over different filter materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. amt.copernicus.org [amt.copernicus.org]

Application Notes & Protocols: Quantification of Biomass Burning Contribution with Levoglucosan-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biomass burning is a significant source of atmospheric particulate matter, impacting air quality, climate, and human health. Levoglucosan (1,6-anhydro-β-D-glucopyranose), a thermal breakdown product of cellulose, is a well-established molecular tracer for biomass burning emissions.[1] Its detection and quantification in environmental samples allow for the assessment of the contribution of biomass combustion to ambient aerosol concentrations.[2][3] For accurate and precise quantification, especially in complex sample matrices, the stable isotope dilution method using Levoglucosan-13C6 as an internal standard is the gold standard.[4] This technique corrects for analyte losses during sample preparation and mitigates matrix effects during instrumental analysis.[4]

This document provides detailed application notes and protocols for the quantification of levoglucosan in atmospheric particulate matter (PM2.5) samples using Gas Chromatography-Mass Spectrometry (GC-MS) with a this compound internal standard.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantification of a target analyte in a sample.[5][6] The principle relies on the addition of a known amount of an isotopically labeled version of the analyte (the "spike" or internal standard) to the sample at the beginning of the analytical procedure.[4][6] The native (unlabeled) analyte and the isotopically labeled standard are assumed to behave identically throughout the extraction, cleanup, and derivatization steps. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard.

The mass spectrometer distinguishes between the native analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the native analyte to that of the internal standard, the concentration of the native analyte in the original sample can be accurately calculated, as the initial amount of the added internal standard is known. This method effectively compensates for variations in sample recovery and matrix-induced signal suppression or enhancement.[4]

Caption: Experimental workflow for the quantification of levoglucosan using an isotope dilution method.

Experimental Protocols

Sample Collection

-

Apparatus: High-volume or low-volume air sampler.

-

Filter Media: Quartz fiber filters are commonly used for collecting atmospheric particulate matter for organic analysis.

-

Procedure:

-

Pre-bake quartz fiber filters at a high temperature (e.g., 550°C for at least 12 hours) to remove any organic contaminants.

-

Collect PM2.5 samples by drawing a known volume of air through the pre-baked filter for a specified period (e.g., 24 hours).

-

After sampling, carefully remove the filter using clean forceps, fold it in half with the exposed side facing inward, and wrap it in pre-baked aluminum foil.

-

Store the wrapped filters frozen (at or below -20°C) until extraction to minimize the degradation of organic compounds.

-

Sample Extraction

-

Reagents and Materials:

-

Procedure:

-

Cut a representative portion of the sampled quartz fiber filter (e.g., a 1.5 cm² punch) and place it into a 15 mL glass centrifuge tube.

-

Spike the filter punch with a known volume and concentration of the this compound internal standard solution.

-

Add a specific volume of acetonitrile (e.g., 5 mL) to the centrifuge tube.[7]

-

Place the tube in an ultrasonic bath and sonicate for a specified time (e.g., 30-60 minutes) to extract the organic compounds from the filter.[7]

-

After sonication, centrifuge the sample to pellet the filter debris.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction process (steps 3-6) two more times, combining the supernatants.

-

Filter the combined extract through a 0.2 µm PTFE syringe filter into a clean vial.[7]

-

Gently evaporate the solvent to near dryness under a stream of nitrogen.

-

Reconstitute the residue in a small, known volume of a suitable solvent (e.g., 100 µL of pyridine or acetonitrile) for derivatization.

-

Derivatization

To make the non-volatile levoglucosan amenable to GC analysis, its hydroxyl groups must be derivatized. Silylation is a common derivatization technique.[2][8]

-

Reagents:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Pyridine (anhydrous).

-

-

Procedure:

-

To the 100 µL of reconstituted sample extract, add a specific volume of BSTFA + 1% TMCS (e.g., 50 µL) and pyridine (e.g., 50 µL).

-

Securely cap the vial and heat it at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 1-2 hours) to ensure complete derivatization.[7]

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

-

Caption: Silylation derivatization of levoglucosan for GC-MS analysis.

GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Typical GC-MS Parameters:

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) at a controlled rate (e.g., 5-10°C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

-

Selected Ions for Monitoring:

Data Presentation and Quantification

The concentration of levoglucosan in the atmospheric sample is calculated using the following formula based on the principles of isotope dilution:

CLevo = (ALevo / ALevo-13C6) * (CLevo-13C6 / RRF) * (Vextract / Vair)

Where:

-

CLevo = Concentration of levoglucosan in the air sample (ng/m³).

-

ALevo = Peak area of the quantification ion for native levoglucosan (e.g., m/z 217).

-

ALevo-13C6 = Peak area of the quantification ion for this compound (e.g., m/z 220).

-

CLevo-13C6 = Concentration of the this compound internal standard added to the sample (ng).

-

RRF = Relative Response Factor, determined from the analysis of calibration standards containing known amounts of native levoglucosan and this compound.

-

Vextract = Final volume of the reconstituted extract (µL).

-

Vair = Volume of air sampled (m³).

Quantitative Data Summary

The following table summarizes typical concentration ranges of levoglucosan observed in various environments, which can be used as a reference for expected values.

| Environment Type | Levoglucosan Concentration (ng/m³) | Reference(s) |

| Urban (Winter) | 100 - 3000+ | [10] |

| Urban (Summer) | < 100 | [11] |

| Rural (Biomass Burning Season) | 500 - 6000+ | [10] |

| Remote/Arctic | 0.1 - 10 | [11] |

Biomass Burning Contribution to Organic Carbon (OC)

The contribution of biomass burning to the total organic carbon (OC) in aerosols can be estimated using the measured levoglucosan concentration and a source-specific levoglucosan-to-OC emission ratio.

OCbb = CLevo / (Levo/OC)emission_ratio

Where:

-

OCbb = Concentration of organic carbon from biomass burning (µgC/m³).

-

CLevo = Measured concentration of levoglucosan (µg/m³).

-

(Levo/OC)emission_ratio = The ratio of levoglucosan to organic carbon emitted from biomass burning sources. This ratio can vary depending on the type of biomass being burned.

| Biomass Type | Levoglucosan / OC Ratio (average) | Reference |

| Cereal Straws (e.g., rice, wheat, corn) | 0.082 | [3] |

| Hardwoods | Varies, typically higher than softwoods | |

| Softwoods | Varies, typically lower than hardwoods |

Note: The degradation of levoglucosan in the atmosphere can lead to an underestimation of the biomass burning contribution, especially in aged air masses.[12][13][14] Therefore, results should be interpreted with consideration of the potential for atmospheric processing.

References

- 1. [Carbohydrate analysis by gas-liquid chromatography]:Glycoscience Protocol Online Database [jcggdb.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. epa.gov [epa.gov]

- 6. osti.gov [osti.gov]

- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 8. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. GC-MS determination of levoglucosan in atmospheric particulate matter collected over different filter materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acp.copernicus.org [acp.copernicus.org]

- 12. Impacts of chemical degradation of levoglucosan on quantifying biomass burning contribution to carbonaceous aerosols: A case study in Northeast China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ece.shu.edu.cn [ece.shu.edu.cn]

- 14. researchgate.net [researchgate.net]